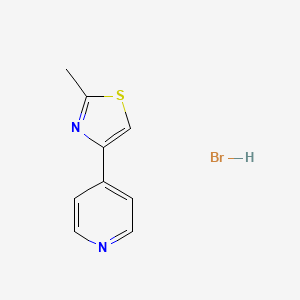

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

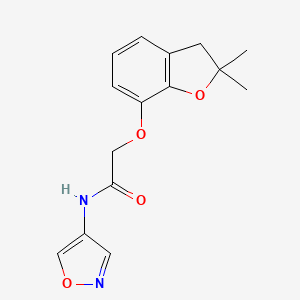

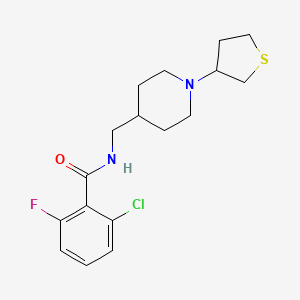

“2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide” is a chemical compound with the molecular formula C9H9BrN2S and a molecular weight of 257.15016 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives, including “2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide”, often involves complex chemical reactions. For instance, a study reported the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate . Another study described the synthesis of a target compound optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide” is characterized by the presence of a thiazole ring, a pyridine ring, and a methyl group . The crystal structures of similar compounds show similar molecular conformations but different sites of protonation and thus distinctly different intermolecular hydrogen bonding patterns .Scientific Research Applications

Anticancer Potential

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide derivatives have shown promising anticancer properties. A study by Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and tested their cytotoxic action against various cancer cell lines. The derivatives exhibited high antiproliferative activity, particularly against leukemia cells, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

Histone Lysine Demethylase Inhibition

Bavetsias et al. (2016) reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone N-methyl lysine demethylase. These derivatives showed potential in modulating epigenetic processes, which is crucial in the development of new therapeutic strategies (Bavetsias et al., 2016).

Role in Thiazole Biosynthesis

Thiazole biosynthesis, crucial for thiamin pyrophosphate synthesis in organisms, involves compounds like 2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide. Godoi et al. (2006) described the structure of the THI1 protein from Arabidopsis thaliana, which plays a role in thiazole biosynthesis (Godoi et al., 2006).

Anti-Inflammatory and Antioxidant Activities

Chaban et al. (2019) explored the anti-inflammatory and antioxidant activities of thiazolo[4,5-b]pyridine derivatives. These compounds showed significant in vivo anti-inflammatory action and in vitro antioxidant activity, highlighting their potential therapeutic applications (Chaban et al., 2019).

Anticancer Activity in Multicomponent Reactions

Altug et al. (2011) developed a series of thiazolo[3,2-a]pyridines using a multicomponent reaction. One compound in particular showed promising anticancer activity across a range of cancer cell lines (Altug et al., 2011).

Divalent N(I) Character and Tautomerism

Bhatia et al. (2013) analyzed the divalent N(I) character and dynamic tautomerism in N-(pyridin-2-yl)thiazol-2-amine. This study provides insights into the electron distribution and tautomeric preferences, which are key in understanding the chemical behavior of these compounds (Bhatia et al., 2013).

Anti-Inflammatory and Analgesic Effects

Ranga et al. (2013) synthesized a series of pyridine derivatives of thiazolidin-4-ones and evaluated them for their anti-inflammatory and analgesic effects. Some compounds exhibited significant activity, offering potential for therapeutic use (Ranga et al., 2013).

Antibacterial and Antioxidant Activities

Bhoi et al. (2016) synthesized novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were characterized for their antibacterial and antioxidant activities, as well as their antitubercular activity against Mycobacterium tuberculosis (Bhoi et al., 2016).

Mechanism of Action

Target of Action

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide, also known as 4-(2-METHYL-THIAZOL-4-YL)-PYRIDINE HYDROBROMATE, is a compound that belongs to the class of thiazole derivatives . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities . These activities suggest that the compound could potentially affect a variety of biochemical pathways.

Result of Action

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities , suggesting that the compound could potentially have a variety of molecular and cellular effects.

properties

IUPAC Name |

2-methyl-4-pyridin-4-yl-1,3-thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S.BrH/c1-7-11-9(6-12-7)8-2-4-10-5-3-8;/h2-6H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDRJCKTYBHLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=NC=C2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

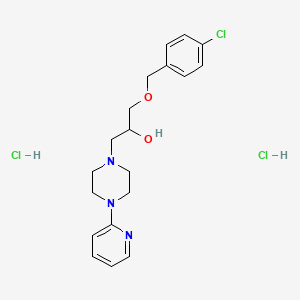

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2820546.png)

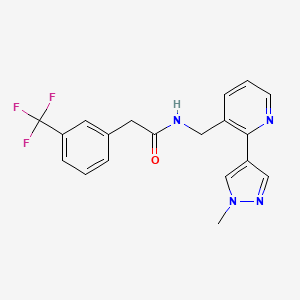

![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)

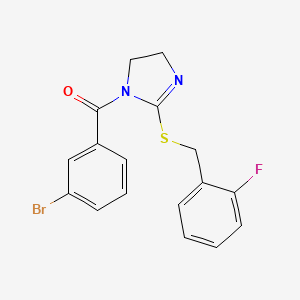

![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)

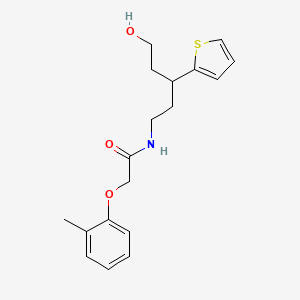

![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)

![tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2820563.png)